molecular formula C20H40O2Sn B14064034 Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]- CAS No. 119649-67-1

Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]-

Cat. No.: B14064034
CAS No.: 119649-67-1
M. Wt: 431.2 g/mol
InChI Key: ZUCNNLMONNVURV-UHFFFAOYSA-N
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Description

Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]- is a chemical compound that features a stannane core with tributyl and tetrahydro-2H-pyran-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]- typically involves the reaction of tributylstannane with a suitable precursor containing the tetrahydro-2H-pyran-2-yl group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of tin.

    Reduction: Reduction reactions can convert the compound into lower oxidation states.

    Substitution: The stannane group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds.

Scientific Research Applications

Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]- has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Tributylstannane: A simpler organotin compound with similar reactivity.

    Tetrahydro-2H-pyran-2-yl derivatives: Compounds containing the tetrahydro-2H-pyran-2-yl group with different substituents.

Uniqueness

Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]- is unique due to its combination of stannane and tetrahydro-2H-pyran-2-yl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

119649-67-1

Molecular Formula

C20H40O2Sn

Molecular Weight

431.2 g/mol

IUPAC Name

tributyl-[3-(oxan-2-yloxy)prop-1-en-2-yl]stannane

InChI

InChI=1S/C8H13O2.3C4H9.Sn/c1-2-6-9-8-5-3-4-7-10-8;3*1-3-4-2;/h8H,1,3-7H2;3*1,3-4H2,2H3;

InChI Key

ZUCNNLMONNVURV-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)COC1CCCCO1

Origin of Product

United States

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